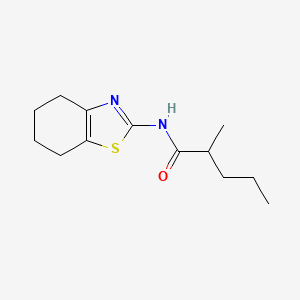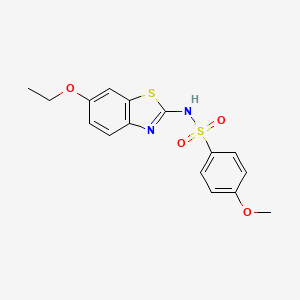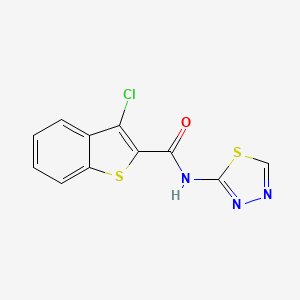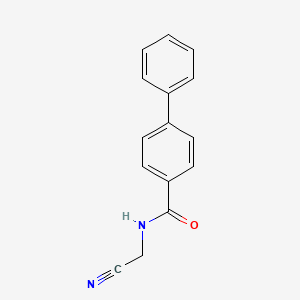
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pentanamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pentanamide typically involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. This intermediate is then reacted with 2-methylpentanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
- 2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexanamide
Uniqueness
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pentanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentanamide group can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H20N2OS |
|---|---|
Molecular Weight |
252.38 g/mol |
IUPAC Name |
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pentanamide |
InChI |
InChI=1S/C13H20N2OS/c1-3-6-9(2)12(16)15-13-14-10-7-4-5-8-11(10)17-13/h9H,3-8H2,1-2H3,(H,14,15,16) |
InChI Key |
LGEDOCWOLPBOJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1=NC2=C(S1)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(2-chloro-6-fluorophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11173452.png)

![3-[(2-methylpropanoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B11173456.png)
![1-Tert-butyl-4-[(3,5-dimethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11173463.png)
![N-(2-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11173467.png)
![2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11173472.png)
![4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11173474.png)
